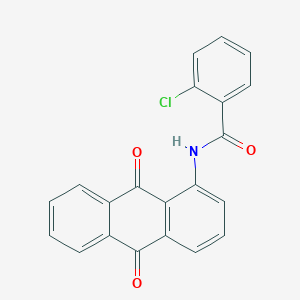

2-chloro-N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)benzamide

CAS No.: 5924-55-0

Cat. No.: VC7403779

Molecular Formula: C21H12ClNO3

Molecular Weight: 361.78

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 5924-55-0 |

|---|---|

| Molecular Formula | C21H12ClNO3 |

| Molecular Weight | 361.78 |

| IUPAC Name | 2-chloro-N-(9,10-dioxoanthracen-1-yl)benzamide |

| Standard InChI | InChI=1S/C21H12ClNO3/c22-16-10-4-3-8-14(16)21(26)23-17-11-5-9-15-18(17)20(25)13-7-2-1-6-12(13)19(15)24/h1-11H,(H,23,26) |

| Standard InChI Key | OXTNQKFXUFNLGY-UHFFFAOYSA-N |

| SMILES | C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=CC=C3)NC(=O)C4=CC=CC=C4Cl |

Introduction

Structural and Chemical Properties

Molecular Architecture

The compound consists of an anthraquinone core (9,10-dihydroanthracene-9,10-dione) fused to a benzamide group via an amide linkage at the 1-position of the anthraquinone. The benzamide moiety is substituted with a chlorine atom at the 2-position, imparting distinct electronic and steric properties. The molecular formula is CHClNO, with a molar mass of 373.78 g/mol .

Key Functional Groups

-

Anthraquinone Core: The planar, conjugated system enables π-π interactions and redox activity.

-

Chlorobenzamide Group: The electron-withdrawing chlorine atom enhances electrophilicity, potentially facilitating nucleophilic substitution reactions.

-

Amide Linkage: Serves as a hydrogen bond donor/acceptor, influencing solubility and molecular recognition .

Synthesis and Characterization

Synthetic Route

The compound is synthesized via a nucleophilic acyl substitution reaction between 1-aminoanthraquinone and 2-chlorobenzoyl chloride (Figure 1). The procedure follows methodologies established for analogous benzamide-anthraquinone derivatives :

-

Reaction Conditions:

-

Workup:

Yield: ~65–75% (estimated based on analogous reactions) .

Spectroscopic Characterization

| Derivative | IC (µM) | Cancer Cell Line |

|---|---|---|

| 2-Methyl analog | 12.5 | MCF-7 (breast cancer) |

| 3,4-Dimethoxy analog | 8.2 | A549 (lung cancer) |

Materials Science

The planar anthraquinone core and conjugated system suggest utility in:

Comparative Analysis

Structural Analogues

Reactivity Trends

-

Electrophilic Substitution: Chlorine directs incoming electrophiles to the meta position of the benzamide.

-

Nucleophilic Aromatic Substitution: Chlorine substitution enables displacement by amines/thiols under mild conditions.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume